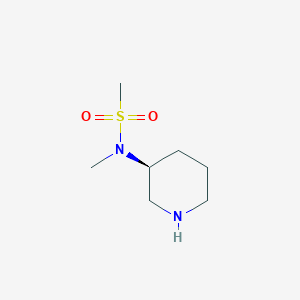

(S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide

Description

(S)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide is a chiral sulfonamide derivative characterized by a methanesulfonamide group linked to a piperidin-3-yl moiety with an S-configuration at the stereogenic center. Its molecular formula is C₇H₁₆N₂O₂S (molecular weight: 192.28 g/mol) . The compound is available commercially as a free base (CAS: 1179970-60-5) and as a hydrochloride salt (CAS: 2007919-47-1, molecular formula: C₇H₁₇ClN₂O₂S, molecular weight: 228.74 g/mol) .

Properties

IUPAC Name |

N-methyl-N-[(3S)-piperidin-3-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-9(12(2,10)11)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEJVLRMWVTLDB-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCNC1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H]1CCCNC1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide typically involves the reaction of piperidine derivatives with methanesulfonyl chloride in the presence of a base. One common method is the reaction of (S)-piperidin-3-amine with methanesulfonyl chloride in an organic solvent such as dichloromethane, using a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and enable the efficient production of large quantities of the compound. The use of continuous flow reactors also minimizes the risk of side reactions and improves the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

Substitution: Various nucleophiles (amines, alcohols); reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: N-substituted derivatives.

Scientific Research Applications

(S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may bind to the active site of an enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares (S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide with key analogues:

Key Observations:

Piperidine vs. The pyrazolo-pyrimidinyl analogue (from ) exhibits a larger heterocyclic system, likely increasing affinity for kinase active sites .

Stereochemical Considerations :

- The S-configuration in the target compound contrasts with the (3R)-enantiomer listed in and . Enantiomeric differences could critically impact biological activity if interacting with chiral targets (e.g., enzymes or GPCRs).

Functional Group Variations :

- The trimethylsilyl group in N-(trimethylsilyl)methanesulfonamide introduces steric bulk and lipophilicity, altering solubility and reactivity compared to the piperidine-containing compound .

Biological Activity

(S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity. The compound features a piperidine ring and a methanesulfonamide functional group, which contribute to its pharmacological properties.

Molecular Formula : CHNOS

Molecular Weight : 192.29 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or modulator of enzyme activity, impacting several biochemical pathways. For example, it may inhibit specific enzymes by binding to their active sites, thus preventing substrate access and reducing enzymatic activity.

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on key enzymes involved in various metabolic pathways. Notably, it has been studied for its role as an inhibitor of phosphoinositide 3-kinase (PI3K), which is crucial for cell growth and survival signaling pathways.

2. Neuropharmacological Applications

Due to the ability of the piperidine ring to cross the blood-brain barrier, this compound shows promise in treating central nervous system disorders. Preliminary studies suggest potential neuroprotective effects and interactions with neurotransmitter receptors.

3. Antimicrobial Properties

There are indications that this compound may possess antimicrobial activity; however, specific mechanisms and efficacy require further investigation.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound through various experimental models:

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated IC values indicating effective inhibition of PI3K. |

| Study B | Neuropharmacology | Showed potential neuroprotective effects in rodent models. |

| Study C | Antimicrobial Activity | Indicated broad-spectrum antimicrobial effects against several pathogens. |

Pharmacological Applications

The diverse biological activities of this compound suggest multiple pharmacological applications:

- Cancer Therapy : Its inhibitory action on PI3K positions it as a potential candidate for cancer treatment, particularly in tumors with dysregulated PI3K signaling.

- Neurological Disorders : The compound's ability to penetrate the blood-brain barrier makes it a candidate for further exploration in neurodegenerative diseases.

- Antimicrobial Development : The antimicrobial properties warrant further investigation for potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.